Tetrahydro-11-deoxycortisol

Adrenocortical Carcinoma Adrenal Tumor Differential Diagnosis

Researchers investigating CYP11B1 deficiency or adrenocortical carcinoma (ACC) require a specific, non-invasive biomarker-generic steroid metabolites cannot differentiate benign from malignant adrenal tumors. Tetrahydro-11-deoxycortisol (THS, CAS 68-60-0) is the definitive urinary metabolite of 11-deoxycortisol, providing direct readout of 11β-hydroxylase (CYP11B1) activity. • Distinguish ACC from adenoma: THS excretion is significantly higher in ACC patients, enabling longitudinal tumor burden monitoring without serial biopsies. • Study CYP11B1 genetics: THS levels correlate with CYP11B2 344 C/T polymorphisms, essential for CAH models. • Assay-ready stability: Documented stability ≥28 days at 4-6°C supports multi-center LC-MS/MS workflows. Supplied as ≥98% pure crystalline solid; bulk quantities available for immunoassay development.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
CAS No. 68-60-0
Cat. No. B135539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-11-deoxycortisol
CAS68-60-0
Synonyms(3α,5β)-3,17,21-Trihydroxypregnan-20-one;  5β-Pregnane-3α,17α,21-triol-20-one;  11-Deoxytetrahydrocortisol;  3α,17,21-Trihydroxy-5β-pregnan-20-one;  Tetrahydro S;  Tetrahydro-11-deoxy-17α-hydroxycorticosterone;  Tetrahydro-11-deoxycortisol;  THS;  Tetrahydro
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O
InChIInChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1
InChIKeyUPTAPIKFKZGAGM-FAIYVORSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-11-deoxycortisol: Urinary Biomarker for Adrenal Pathology


Tetrahydro-11-deoxycortisol (THS), also known as tetrahydrodeoxycortisol or 5β-pregnane-3α,17α,21-triol-20-one, is an endogenous mineralocorticoid metabolite with the CAS number 68-60-0 [1]. It is the primary urinary metabolite of 11-deoxycortisol (compound S), the immediate precursor to cortisol in adrenal steroidogenesis [2]. As a key component in the study of steroid metabolism, THS serves as a critical biomarker for assessing the activity of the cytochrome P450 enzyme 11β-hydroxylase (CYP11B1) and for differentiating between various adrenal disorders, including congenital adrenal hyperplasia (CAH) and adrenocortical tumors [3].

Tetrahydro-11-deoxycortisol: Specificity vs. Generic Steroid Metabolites


Procuring a generic corticosteroid or a related tetrahydro-metabolite (e.g., tetrahydrocortisol, tetrahydrocortisone) is not a scientifically valid substitution for Tetrahydro-11-deoxycortisol (THS) in research focused on specific adrenal pathologies. THS is not merely a general marker of steroid turnover; its unique position as the primary urinary metabolite of 11-deoxycortisol [1] makes it a highly specific indicator for a discrete enzymatic step: the conversion of 11-deoxycortisol to cortisol by 11β-hydroxylase (CYP11B1) [2]. Unlike broader steroid profiles, quantifying THS provides direct, actionable data on CYP11B1 deficiency and the differential diagnosis of adrenocortical carcinoma [3], a level of specificity that other, more promiscuous steroid metabolites cannot offer.

Tetrahydro-11-deoxycortisol: Quantitative Evidence Guide


ACC vs. ACA Differentiation

Tetrahydro-11-deoxycortisol (THS) demonstrates a clinically significant, quantitative increase in urinary excretion in patients with adrenocortical carcinoma (ACC) compared to those with benign adrenocortical adenoma (ACA). This differential elevation is a key differentiator for research applications in adrenal oncology [1]. A decision tree model utilizing only 5-pregnenetriol and tetrahydro-11-deoxycortisol excretions successfully stratified patients into low, intermediate, and high risk for malignancy [2].

Adrenocortical Carcinoma Adrenal Tumor Differential Diagnosis Biomarker

11β-Hydroxylase Deficiency Marker

Urinary excretion of Tetrahydro-11-deoxycortisol (THS) is a primary and quantitative diagnostic marker for 11β-hydroxylase deficiency, a form of congenital adrenal hyperplasia (CAH) resulting from mutations in the CYP11B1 gene [1]. In a foundational study, a patient with 11β-hydroxylase deficiency exhibited a markedly raised THS excretion compared to normal subjects and patients with 21-hydroxylase deficiency [2].

11β-Hydroxylase Deficiency Congenital Adrenal Hyperplasia CYP11B1 Enzymopathy

Excretion Pattern: Hyperplasia vs. Carcinoma

The urinary excretion pattern of Tetrahydro-11-deoxycortisol (THS) provides a clear quantitative differentiation between adrenal hyperplasia and adrenocortical carcinoma. In contrast to Cushing's disease (bilateral hyperplasia), where THS excretion may not be a primary feature, its elevated levels are a characteristic feature of both carcinoma and the adrenogenital syndrome [1].

Cushing's Syndrome Adrenal Hyperplasia Differential Diagnosis Metabolic Pathway

Validated LC-MS/MS Panel Marker

Tetrahydro-11-deoxycortisol (THS) can be reliably quantified as part of a validated LC-MS/MS method alongside 10 other deconjugated urinary steroids. This method, developed in accordance with international guidelines, demonstrates the analytical robustness required for its use in clinical and prospective research studies [1].

LC-MS/MS Analytical Chemistry Method Validation Pre-analytical Stability

Tetrahydro-11-deoxycortisol: Strategic Research Applications


Non-Invasive ACC Progression Monitoring

Researchers investigating adrenocortical carcinoma (ACC) in preclinical models can utilize Tetrahydro-11-deoxycortisol (THS) as a key urinary biomarker to non-invasively monitor tumor development and response to therapy. As the evidence demonstrates, THS excretion is significantly higher in patients with ACC compared to those with benign adenomas (ACA) [1]. This differential elevation allows for longitudinal studies of tumor burden and the efficacy of novel anti-cancer agents without requiring serial invasive biopsies or complex imaging.

11β-Hydroxylase Activity & CYP11B1 Phenotyping

In endocrinology and metabolic research, Tetrahydro-11-deoxycortisol (THS) is the definitive marker for studying the function of the 11β-hydroxylase enzyme (CYP11B1). Researchers can employ quantitative THS measurements to establish baseline enzyme activity and investigate the impact of genetic variations, such as the CYP11B2 344 C/T polymorphism, which is strongly associated with varying THS levels [2]. Furthermore, it is essential for confirming the biochemical diagnosis in cellular or animal models of 11β-hydroxylase deficiency, a specific form of congenital adrenal hyperplasia (CAH) [3].

LC-MS/MS Diagnostic Panel Development

For diagnostic laboratories and assay developers, Tetrahydro-11-deoxycortisol is an essential component of targeted urinary steroid profiling panels. Its inclusion in validated LC-MS/MS methods, such as those used to discriminate between benign and malignant adrenal tumors [4], is critical. The documented stability of THS under various pre-analytical conditions (e.g., up to 28 days at 4-6°C) [5] supports its use in multi-center clinical studies and large-scale diagnostic workflows, making it a reliable and robust analyte for high-throughput screening of adrenal disorders.

THS-Specific Immunoassay Development

Investigators developing novel immunoassays for steroid metabolites can leverage Tetrahydro-11-deoxycortisol (THS) as a target analyte. As established in foundational research, haptens can be synthesized from THS to generate specific antisera, as demonstrated by the preparation of its 3- and 21-hemisuccinate and hemiglutarate derivatives and subsequent generation of antibodies with specific binding affinities [6]. This makes the compound a key starting material for creating and validating new, high-throughput immunoassay platforms for clinical and research applications.

Technical Documentation Hub

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